molecular formula C23H25NO7 B11039594 2-[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]-N~1~-isopropylacetamide

2-[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]-N~1~-isopropylacetamide

Cat. No.: B11039594
M. Wt: 427.4 g/mol
InChI Key: WSJMMIYRLLGXBF-UHFFFAOYSA-N
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Description

2-[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]-N~1~-isopropylacetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]-N~1~-isopropylacetamide typically involves multicomponent reactions. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . The reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar multicomponent reactions with optimized conditions for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]-N~1~-isopropylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for structural modification.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane (DCM), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2-[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]-N~1~-isopropylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Its biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Potential therapeutic applications include its use as a photosensitizer in photodynamic therapy.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]-N~1~-isopropylacetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and triggering downstream effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-[4,8-Dimethoxy-6-(4-methoxyphenyl)furo[2,3-F][1,3]benzodioxol-7-YL]-N~1~-isopropylacetamide apart is its unique furo[2,3-F][1,3]benzodioxol moiety, which imparts distinct chemical and biological properties. This structural feature is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C23H25NO7

Molecular Weight

427.4 g/mol

IUPAC Name

2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]-N-propan-2-ylacetamide

InChI

InChI=1S/C23H25NO7/c1-12(2)24-16(25)10-15-17-19(27-4)22-23(30-11-29-22)21(28-5)20(17)31-18(15)13-6-8-14(26-3)9-7-13/h6-9,12H,10-11H2,1-5H3,(H,24,25)

InChI Key

WSJMMIYRLLGXBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CC1=C(OC2=C1C(=C3C(=C2OC)OCO3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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